1-[(4-chlorophenyl)methyl]-6-oxo-N'-(thiophene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide
Description
1-[(4-Chlorophenyl)methyl]-6-oxo-N'-(thiophene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide is a synthetic heterocyclic compound featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1 and a carbohydrazide moiety at position 2. The carbohydrazide is further acylated with a thiophene-2-carbonyl group, introducing aromatic and electron-rich thiophene functionality. The compound’s synthesis likely involves cyclization and acylation steps, akin to methodologies described for analogous structures .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-14-6-3-12(4-7-14)10-22-11-13(5-8-16(22)23)17(24)20-21-18(25)15-2-1-9-26-15/h1-9,11H,10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKOHJYJZDVBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences :
- Core : 1,4,5,6-Tetrahydropyridine (partially saturated) vs. 1,6-dihydropyridine (partially unsaturated).
- Substituents : Tosyl (electron-withdrawing) and methyl ester groups vs. 4-chlorobenzyl and thiophene-2-carbonyl carbohydrazide.
- Stereochemistry : The (S)-enantiomer is explicitly synthesized, whereas stereochemical details for the target compound are unspecified.
Functional Implications :
- The tosyl group enhances stability but reduces solubility compared to the target’s polar carbohydrazide.
- The methyl ester may hydrolyze under physiological conditions, unlike the stable thiophene-carbonyl linkage in the target.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Structural Differences :
- Core: Imidazo[1,2-a]pyridine (fused bicyclic system) vs. monocyclic dihydropyridine.
- Substituents: Cyano, nitro, and phenethyl groups vs. chlorophenyl and thiophene-carbonyl.
Physicochemical Properties :
Functional Implications :
- Electron-withdrawing nitro groups reduce nucleophilic reactivity compared to the target’s electron-rich thiophene.
N′-[(E)-(2-Chlorophenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
Structural Differences :
- Core : Pyridazine (six-membered ring with two adjacent nitrogen atoms) vs. pyridine.
- Substituents : 2-Chlorophenyl vs. 4-chlorophenyl; absence of thiophene.
Functional Implications :
- Pyridazine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine.
- The 2-chlorophenyl substituent may sterically hinder interactions that the 4-chlorophenyl group in the target facilitates .
1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Structural Differences :
- Functional Group : Carboxamide vs. carbohydrazide.
- Substituents: Dimethylaminoethyl (basic) vs. thiophene-2-carbonyl (neutral).
Physicochemical Properties :
Functional Implications :
- The dimethylaminoethyl group enhances water solubility and bioavailability, whereas the target’s thiophene may improve membrane permeability.
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